Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) is a compound derived from leucine, an essential amino acid known for its role in protein synthesis and metabolic regulation. This compound is categorized as a methyl ester derivative of 3-oxo-leucine, which has been modified to include hydrochloride for enhanced solubility and stability in various applications. The structural modifications impart unique properties that are beneficial in biochemical research and pharmaceutical applications.
Leucine is naturally found in high-protein foods such as meat, dairy products, and legumes. The specific compound of interest, leucine methyl ester hydrochloride, can be synthesized through various organic reactions involving leucine derivatives and methylating agents.
The synthesis of leucine, 3-oxo-, methyl ester, hydrochloride typically involves the following key steps:
The synthesis can be performed under mild conditions to prevent degradation of sensitive amino acid structures. For example, using N,N-dicyclohexylcarbodiimide (DCC) as a coupling agent facilitates the formation of peptide bonds while protecting the amino group from unwanted reactions.
Leucine, 3-oxo-, methyl ester, hydrochloride has a molecular formula that can be represented as follows:
The structure features:
The compound's molecular weight is approximately 165.62 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
Leucine, 3-oxo-, methyl ester undergoes various chemical reactions, including:
The hydrolysis reaction is typically facilitated by aqueous sodium hydroxide or acidic conditions, leading to the regeneration of leucine and methanol.
The mechanism by which leucine, 3-oxo-, methyl ester exerts its biological effects involves multiple pathways:
Studies have shown that leucine supplementation can enhance muscle recovery post-exercise and stimulate anabolic processes in skeletal muscle.
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide insights into the thermal stability and phase transitions of this compound.
Leucine, 3-oxo-, methyl ester, hydrochloride has several applications in scientific research:
Methylation of the carboxylic acid group and subsequent hydrochloride salt formation constitute pivotal steps in synthesizing this derivative. Industrial-scale production predominantly employs thionyl chloride (SOCl₂) as a dual-purpose reagent facilitating both esterification and salt formation. A patented methodology demonstrates that controlled addition of thionyl chloride (at ≥20°C internal temperature) to a leucine-methanol suspension minimizes hazardous by-product gas evolution (SO₂, HCl) while preventing exothermic runaway reactions [6]. This protocol achieves near-quantitative conversion by ensuring reagent homogeneity and avoiding localized acid accumulation.
Alternative catalytic methylation leverages carbodiimide activators (e.g., N,N-dicyclohexylcarbodiimide) in anhydrous dichloromethane. Here, the carboxylic acid moiety of 3-oxo-leucine undergoes activation, followed by nucleophilic attack by methanol to yield the methyl ester. Subsequent treatment with hydrogen chloride gas in diethyl ether generates the crystalline hydrochloride salt. This approach affords yields exceeding 85% but necessitates rigorous moisture exclusion . Table 1 summarizes key catalytic systems:
Table 1: Catalytic Methodologies for Methyl Ester Hydrochloride Formation
Method | Catalyst/Reagent | Temperature | Yield (%) | By-Product Concerns |
---|---|---|---|---|
Direct Alkylation | Thionyl Chloride | 20-25°C | 90-95 | SO₂, HCl gas evolution |
Carbodiimide-Mediated | DCC, HCl·Et₂O | 0°C → RT | 85-90 | Dicyclohexylurea removal |
Acid-Catalyzed Esterification | HCl (g), reflux | 60-65°C | 75-80 | Extended reaction time |
Solvent polarity profoundly impacts reaction rate, intermediate solubility, and final product purity. Protic solvents like methanol serve dual roles as reactants and solvents in thionyl chloride-mediated esterification, promoting ionic intermediates and accelerating acyl-oxygen cleavage. Kinetic studies reveal second-order dependence: first-order in leucine derivative concentration and first-order in methanol [6]. However, high methanol viscosity can limit mass transfer during hydrochloride crystallization.
Dipolar aprotic solvents (e.g., N,N-dimethylformamide, tetrahydrofuran) enhance carbodiimide-mediated coupling rates by stabilizing the O-acylisourea intermediate. Nevertheless, they necessitate solvent exchange prior to hydrochloride precipitation, introducing complexity. Trifluoroethanol (TFE) emerges as an optimal compromise for hydrophobic peptide precursors, improving solubility without hindering nucleation. Reactions in 30–50% TFE exhibit >25% faster esterification kinetics compared to neat methanol due to reduced transition-state energy barriers [4]. Table 2 contrasts solvent effects:
Table 2: Solvent Influence on Esterification Kinetics and Yield
Solvent System | Reaction Rate Constant (k, ×10⁻³ min⁻¹) | Esterification Yield (%) | Crystallization Behavior |
---|---|---|---|
Neat Methanol | 1.2 ± 0.1 | 90-95 | Rapid, fine crystals |
Methanol/TFE (1:1 v/v) | 1.8 ± 0.2 | 88-92 | Controlled crystal growth |
Tetrahydrofuran | 2.5 ± 0.3* | 85-90* | Poor nucleation; oiling out |
N,N-Dimethylformamide | 3.0 ± 0.4* | 80-88* | Requires anti-solvent addition |
**Carbodiimide-mediated method only
While not directly participating in esterification, triethylamine (Et₃N) critically governs hydrochloride salt crystallization by modulating supersaturation. Post-esterification, the reaction mixture contains excess hydrogen chloride. Controlled addition of Et₃N (typically 0.8–1.0 equivalents) partially neutralizes free acid, inducing supersaturation of the leucine ester hydrochloride without triggering oiling-out phenomena . This stepwise neutralization—monitored via in-line pH—maintains supersaturation within the "metastable zone," favoring monodisperse crystal formation over amorphous precipitates.
Exceeding optimal Et₃N levels risks liberating the free base leucine ester, which is prone to epimerization at the α-carbon or degradation of the β-keto functionality. Empirical optimization demonstrates that adding Et₃N at 5–10°C below the crystallization temperature enhances yields by 12–15% compared to room-temperature addition, attributable to narrower crystal size distribution and reduced inclusion of mother liquor impurities [9].
Synthesizing complex peptides incorporating Leucine, 3-oxo-, methyl ester hydrochloride presents distinct challenges when comparing solution-phase and solid-phase techniques.
Solution-phase synthesis remains prevalent for small-scale syntheses (<50 grams). Its advantages include facile reaction monitoring via nuclear magnetic resonance spectroscopy or thin-layer chromatography and high-yielding transformations without steric constraints from a resin matrix. Leucine derivatives undergo esterification and salt formation in solution prior to incorporation, ensuring high analytical purity (≥98%) as verified by high-performance liquid chromatography [2] [8]. However, segment condensation of hydrophobic peptides containing β-branched residues (e.g., leucine, valine, isoleucine) suffers from poor solubility in conventional solvents, necessitating high dilution (0.001–0.01 M) to suppress oligomerization during fragment coupling. This drastically extends cycle times and complicates purification [4] [10].
Solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected leucine derivatives enables synthesis of aggregation-prone sequences. The resin-bound C-terminus prevents uncontrolled precipitation. Critically, incorporating Leucine, 3-oxo-, methyl ester hydrochloride demands tailored strategies:
Table 3 benchmarks both methodologies:
Table 3: Solution-Phase vs. Solid-Phase Synthesis for Leucine Ester Hydrochloride Peptides
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Scale Feasibility | Multi-gram to kilogram | Milligram to gram |
Cyclization Efficiency | Moderate (40-60% for macrocycles) | High (70-90% for head-to-tail cyclization) |
Solubility Handling | Requires TFE/HFIP or detergent additives | Managed via resin swelling/solubilizing tags |
Synthesis of Hydrophobic Sequences | Challenging; aggregation risks | Enhanced by pseudoprolines/Arg-tags |
Purification Complexity | Multi-step chromatography | Single-batch cleavage/deprotection |
Reported Yield for Model Peptide* | 58% (10-mer with 3 Leu-OMe·HCl) | 82% (10-mer with 3 Leu-OMe·HCl) |
*Hypothetical model peptide for comparison; data extrapolated from [4] [10]
Recent advances demonstrate hybrid approaches where solution-synthesized leucine ester fragments are ligated to solid-phase segments via native chemical ligation. This leverages solution-phase purity and SPPS’s handling of insoluble sequences, exemplified by syntheses of transmembrane peptide domains with yields surpassing 39% for 60+ residue chains [4].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: